3,6-Dihydroxy-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

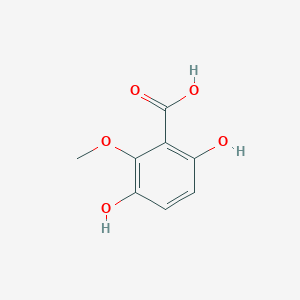

3,6-Dihydroxy-2-methoxybenzoic acid is a phenolic compound belonging to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of hydroxyl and methoxy groups on the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. These processes are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dihydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,6-Dihydroxy-2-methoxybenzoic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

Medicine: Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,6-Dihydroxy-2-methoxybenzoic acid exerts its effects involves its interaction with various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.

Protocatechuic Acid: Another hydroxybenzoic acid with antioxidant and anti-inflammatory properties.

Vanillic Acid: Used as a flavoring agent and in the synthesis of pharmaceuticals.

Uniqueness: 3,6-Dihydroxy-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications compared to other hydroxybenzoic acids.

Biological Activity

3,6-Dihydroxy-2-methoxybenzoic acid, also known as DHBA, is a phenolic compound that has attracted attention due to its diverse biological activities. This article reviews the biological properties of DHBA, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C8H8O4

Molecular Weight: 168.15 g/mol

The compound features two hydroxyl groups and one methoxy group on the benzene ring, contributing to its reactivity and biological activity. The presence of these functional groups enhances its ability to scavenge free radicals and interact with various biological targets.

Antioxidant Activity

DHBA exhibits significant antioxidant properties , which are crucial in mitigating oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

Research Findings

- A study demonstrated that DHBA effectively scavenges free radicals, leading to reduced oxidative damage in cellular models.

- In vitro assays revealed that DHBA can significantly lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective role against oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of DHBA have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.

- DHBA inhibits cyclooxygenase (COX) enzymes and lipoxygenases, which are critical in the inflammatory pathway. This inhibition leads to decreased synthesis of inflammatory mediators such as prostaglandins.

- A notable study reported that treatment with DHBA reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines .

Anticancer Properties

Research indicates that DHBA possesses promising anticancer activity , particularly against colorectal cancer cells.

Case Studies

-

Colorectal Cancer Cells : In vitro studies demonstrated that DHBA inhibited histone deacetylase (HDAC) activity in HCT116 and HCT15 colorectal carcinoma cell lines. The compound induced apoptosis through caspase-3 activation, leading to increased reactive oxygen species (ROS) generation and cell cycle arrest in the G2/M phase .

- Inhibition Rates :

- HDAC inhibition: 30% in HCT116 and 24% in HCT15 cells at 1000 µM concentration.

- Apoptotic cell population increased significantly with higher concentrations of DHBA, with a notable rise in caspase-3 expression indicating apoptosis induction.

- Inhibition Rates :

- Toxicity Assessment : The cytotoxic effects were assessed using lactate dehydrogenase (LDH) release assays, confirming that DHBA induces cell death in cancerous cells while exhibiting lower toxicity towards normal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of DHBA, it is useful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4-Dihydroxy-5-methoxybenzoic acid | Hydroxyl groups at different positions | Moderate antioxidant |

| 3,5-Dimethoxybenzoic acid | Lacks hydroxyl groups | Lower biological activity |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | Additional methoxy group | Enhanced reactivity |

The distinct arrangement of hydroxyl and methoxy groups in DHBA contributes to its superior antioxidant and anticancer activities compared to these related compounds.

Properties

IUPAC Name |

3,6-dihydroxy-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,9-10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYBYZMFOFATIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.